4-(propylsulfonyl)benzyl 4-(acetylamino)benzoate
Description
4-(propylsulfonyl)benzyl 4-(acetylamino)benzoate is an organic compound that belongs to the class of benzyl benzoates. This compound is characterized by the presence of a propylsulfonyl group attached to a benzyl moiety and an acetylamino group attached to a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(4-propylsulfonylphenyl)methyl 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-3-12-26(23,24)18-10-4-15(5-11-18)13-25-19(22)16-6-8-17(9-7-16)20-14(2)21/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGZDKKIIPFJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propylsulfonyl)benzyl 4-(acetylamino)benzoate typically involves the following steps:
Preparation of 4-(propylsulfonyl)benzyl chloride: This can be achieved by reacting 4-(propylsulfonyl)benzyl alcohol with thionyl chloride under reflux conditions.
Formation of this compound: The prepared 4-(propylsulfonyl)benzyl chloride is then reacted with 4-(acetylamino)benzoic acid in the presence of a base such as triethylamine to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(propylsulfonyl)benzyl 4-(acetylamino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The propylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetylamino group can be reduced to form amine derivatives.
Substitution: The benzyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-(propylsulfonyl)benzyl 4-(acetylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(propylsulfonyl)benzyl 4-(acetylamino)benzoate involves its interaction with specific molecular targets. The propylsulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The acetylamino group can form hydrogen bonds with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: A simpler ester with similar structural features but lacking the propylsulfonyl and acetylamino groups.
4-(methylsulfonyl)benzyl 4-(acetylamino)benzoate: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
4-(propylsulfonyl)benzyl benzoate: Similar structure but lacking the acetylamino group.
Uniqueness
4-(propylsulfonyl)benzyl 4-(acetylamino)benzoate is unique due to the presence of both the propylsulfonyl and acetylamino groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
